molecular formula C9H10ClNO2 B2704244 Methyl 3-(pyridin-4-yl)prop-2-enoate hydrochloride CAS No. 1365840-62-5

Methyl 3-(pyridin-4-yl)prop-2-enoate hydrochloride

Cat. No.: B2704244
CAS No.: 1365840-62-5
M. Wt: 199.63
InChI Key: SBTBVZPAEOOTMS-SQQVDAMQSA-N
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Description

Methyl 3-(pyridin-4-yl)prop-2-enoate hydrochloride is a chemical compound with the molecular formula C9H10ClNO2 and a molecular weight of 199.64 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(pyridin-4-yl)prop-2-enoate hydrochloride typically involves the esterification of 3-(pyridin-4-yl)prop-2-enoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and purification systems can help in scaling up the production while maintaining the purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(pyridin-4-yl)prop-2-enoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives .

Scientific Research Applications

Methyl 3-(pyridin-4-yl)prop-2-enoate hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-(pyridin-4-yl)prop-2-enoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(pyridin-4-yl)acrylate hydrochloride
  • Methyl (2E)-3-(pyridin-4-yl)prop-2-enoate

Uniqueness

Methyl 3-(pyridin-4-yl)prop-2-enoate hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

methyl (E)-3-pyridin-4-ylprop-2-enoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2.ClH/c1-12-9(11)3-2-8-4-6-10-7-5-8;/h2-7H,1H3;1H/b3-2+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBTBVZPAEOOTMS-SQQVDAMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=NC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=NC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365840-62-5
Record name methyl (2E)-3-(pyridin-4-yl)prop-2-enoate hydrochloride
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